

An In-depth Technical Guide to Pirolate

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Compound of Interest		
Compound Name:	Pirolate	
Cat. No.:	B1678459	Get Quote

Introduction

Pirolate (CAS 55149-05-8) is a compound identified as an antihistamine, specifically a histamine H1 receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its chemical identity, properties, and biological context based on available scientific literature. It is intended for researchers, scientists, and professionals in drug development.

It is important to distinguish **Pirolate** from the similarly named "Pyrolate Injection," which contains Glycopyrrolate, an anticholinergic agent used to reduce secretions during surgery. This guide focuses exclusively on the antihistamine compound **Pirolate**.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of **Pirolate** is presented in Table 1. This data is compiled from various chemical databases and literature sources.

Table 1: Chemical Identifiers and Physicochemical Properties of **Pirolate**



Property	Value	Source(s)
IUPAC Name	ethyl 7,8-dimethoxy-4-oxo-3H- pyrimido[4,5-b]quinoline-2- carboxylate	[3]
CAS Number	55149-05-8	[3][4]
Molecular Formula	C16H15N3O5	
Molecular Weight	329.31 g/mol	-
Canonical SMILES	CCOC(=O)C1=NC2=C(C=C3C =C(C(=CC3=N2)OC)OC)C(=O)N1	<u>-</u>
InChl Key	KIDJDJMACBOHKQ- UHFFFAOYSA-N	_
Synonyms	CP-32,387, Pirolato, Pirolatum	_
Solubility	Soluble in DMSO	-
Predicted Density	1.43 g/cm ³	_
XLogP3	1.9	-

Experimental Context and Methodologies

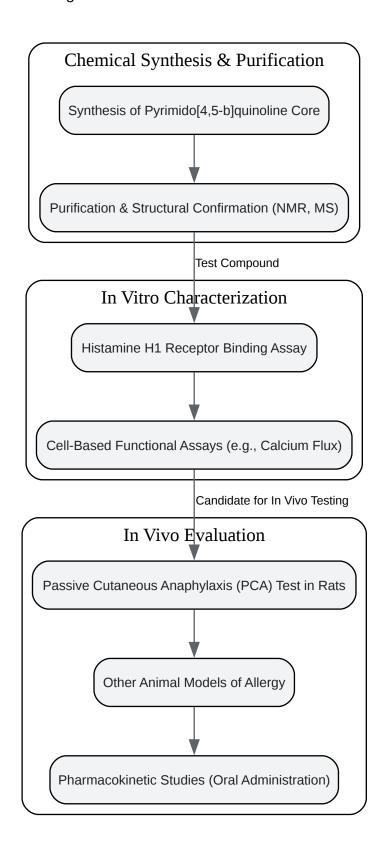
While specific, detailed experimental protocols for **Pirolate** are scarce in the public domain, its classification as an orally active antiallergy agent of the disodium cromoglycate type allows for the outlining of a general experimental workflow for its characterization. A 1979 study in the Journal of Medicinal Chemistry described the development of **Pirolate** as a new prototype with oral antiallergy activity, highlighting its potency in the rat passive cutaneous anaphylaxis (PCA) test.

General Experimental Workflow for Antihistamine Characterization

The characterization of a novel antihistamine like **Pirolate** would typically follow a multi-stage process, from initial synthesis to in vivo efficacy studies. The logical flow for such a research



program is depicted in the diagram below.



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Fig 1. A logical workflow for the characterization of **Pirolate**.

Key Experimental Methodologies

- Synthesis of the Pyrimido[4,5-b]quinoline Scaffold: The synthesis of the core structure of
 Pirolate can be achieved through various methods. One common approach involves the
 multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes.
 Another strategy involves the cyclization reactions of 2-chloroquinoline-3-carbonitriles with
 reagents like guanidine hydrochloride. These synthetic routes offer pathways to generate
 Pirolate and its analogs for structure-activity relationship studies.
- Histamine H1 Receptor Binding Assays: To confirm the affinity of Pirolate for the histamine H1 receptor, competitive binding assays would be performed. This typically involves incubating a source of H1 receptors (e.g., cell membranes from cells overexpressing the receptor) with a radiolabeled ligand (e.g., [³H]pyrilamine) in the presence of varying concentrations of Pirolate. The displacement of the radioligand is measured to determine the binding affinity (Ki) of Pirolate.
- Passive Cutaneous Anaphylaxis (PCA) Test: The PCA test is a classic in vivo model to
 evaluate the efficacy of antiallergy compounds. The study by Althuis et al. (1979) found
 Pirolate to be highly potent in this assay. The general protocol involves:
 - Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE antibody.
 - Drug Administration: After a latent period (e.g., 24-48 hours), **Pirolate** is administered orally.
 - Challenge: An intravenous injection of the antigen (DNP-HSA) along with a dye (e.g., Evans blue) is given.
 - Evaluation: The extravasation of the dye at the sensitized skin sites, indicating an allergic reaction, is quantified. The dose of **Pirolate** that causes a 50% inhibition of this reaction (ED50) is determined. For **Pirolate**, the oral ED50 was reported as 3 mg/kg.

Biological Context and Signaling



Pirolate functions as a histamine H1 receptor antagonist. Histamine is a key mediator in allergic reactions, and its effects are exerted through binding to one of four G-protein coupled receptors (H1, H2, H3, and H4). The H1 receptor is primarily associated with the classic symptoms of allergy.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the physiological effects of an allergic response. **Pirolate**, as an antagonist (or more accurately, an inverse agonist), prevents this signaling cascade.



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Fig 2. The role of **Pirolate** in the Histamine H1 receptor signaling pathway.

As illustrated, the binding of histamine to its H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream events lead to the characteristic allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., bronchoconstriction). **Pirolate** exerts its therapeutic effect by blocking the initial step of this cascade, the activation of the H1 receptor by histamine.

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